Cas no 82-35-9 (1,5-Dinitroanthraquinone)

1,5-Dinitroanthraquinone is a nitro-substituted anthraquinone derivative primarily used as an intermediate in the synthesis of dyes and pigments. Its structure features two nitro groups at the 1- and 5-positions, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. This compound is valued for its role in producing high-performance colorants, particularly in the textile and printing industries. Its stability under controlled conditions and predictable reactivity make it a reliable precursor for complex dye molecules. Additionally, 1,5-Dinitroanthraquinone exhibits favorable solubility in organic solvents, facilitating its use in industrial-scale chemical processes. Proper handling is required due to its potential sensitivity to heat and friction.
1,5-Dinitroanthraquinone structure
1,5-Dinitroanthraquinone structure
Product Name:1,5-Dinitroanthraquinone
CAS No:82-35-9
MF:C14H6N2O6
MW:298.207243442535
MDL:MFCD00185867
CID:34269
PubChem ID:24879214
Update Time:2025-06-14

1,5-Dinitroanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 1,5-Dinitroanthracene-9,10-dione
    • 1,5-dinitroanthraquinone
    • 1 5-DINITROANTHRAQUINONE 97
    • 1,5-dinitro-anthraquinon
    • 1,5-dinitroanthrachinon
    • 1 5-Dinitroanthraquinone97
    • 1,5-dinitroanthraquinon
    • NSC37583
    • ?1 5-DINITROANTHRAQUINONE 97
    • 9,10-Anthracenedione, 1,5-dinitro-
    • ANTHRAQUINONE, 1,5-DINITRO-
    • WLN: L C666 BV IVJ DNW KNW
    • DTXSID4058869
    • MFCD00185867
    • 9, 1,5-dinitro-
    • 82-35-9
    • XVMVHWDCRFNPQR-UHFFFAOYSA-N
    • BRN 2008432
    • Anthraquinone,5-dinitro-
    • EU-0066991
    • 1-(6-METHYLPYRIDYL)-2-QUINOLIN-4-YLETHANONE
    • EINECS 201-414-6
    • NSC 37583
    • SCHEMBL2347136
    • NSC-37583
    • AS-17498
    • C14H6N2O6
    • W-104180
    • 1,5-Dinitroanthraquinone, 97%
    • 1,5-dinitro-9,10-dihydroanthracene-9,10-dione
    • AKOS001482343
    • LS-20679
    • 1,5-dinitro-anthraquinone
    • 1,5-Dinitroanthrachinon [Czech]
    • 4-07-00-02562 (Beilstein Handbook Reference)
    • 1,5-Dinitro-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,5-dinitro- (6CI, 7CI, 8CI)
    • 1,5-Dinitro-9,10-anthraquinone
    • NS00038191
    • SY345970
    • G78042
    • 1,5-Dinitroanthraquinone
    • MDL: MFCD00185867
    • Inchi: 1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H
    • InChI Key: XVMVHWDCRFNPQR-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2[N+](=O)[O-])C(=O)C2C1=CC=CC=2[N+](=O)[O-]

Computed Properties

  • Exact Mass: 298.02300
  • Monoisotopic Mass: 298.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Light yellow needle crystal
  • Density: 1.4281 (rough estimate)
  • Melting Point: 250 °C (dec.) (lit.)
  • Boiling Point: 439.64°C (rough estimate)
  • Flash Point: 294°C
  • Refractive Index: 1.5910 (estimate)
  • PSA: 125.78000
  • LogP: 3.32480
  • Solubility: Soluble in hot nitrobenzene, slightly soluble in hot xylene, slightly soluble in acetic acid, very slightly soluble in ethanol \ ether \ benzene
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

1,5-Dinitroanthraquinone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Safety Instruction: H303+H313+H333
  • RTECS:CB6950000
  • Storage Condition:Store at room temperature

1,5-Dinitroanthraquinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D134444-100g
1,5-Dinitroanthraquinone
82-35-9 97%
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¥1584.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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TRC
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A2B Chem LLC
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Chemenu
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1,5-Dinitroanthraquinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Mononitration of anthraquinone with nitric acid/sulfuric acid and purification of the product with aqueous acetone containing sodium hydroxide
Kameo, Takashi; et al, Kagaku to Kogyo (Osaka, 1988, 62(3), 98-103

Production Method 2

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 3

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane
Reference
Trends in modern dye-chemistry. VIII
Ayyangar, N. R.; et al, Colourage, 1989, 36(20), 39-40

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
1.2 Reagents: Fuming sulfuric acid
Reference
Directed nitration of organic compounds. III. Potentiometric study of the nitration of anthraquinone
Kozorez, L. A.; et al, Zhurnal Obshchei Khimii, 1989, 59(9), 2067-72

Production Method 6

Reaction Conditions
1.1 Reagents: Nitric acid ;  8 h, 333 - 353 K
Reference
Sub-4 nm Nanodiamonds from Graphene-Oxide and Nitrated Polycyclic Aromatic Hydrocarbons at 423 K
Shen, Yuting ; et al, ACS Nano, 2021, 15(11), 17392-17400

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  4 h, 30 °C
Reference
Production of dye using waste residue of 1-aminoanthraquinone production
Wang, Qingjun; et al, Henan Huagong, 2008, 25(3), 20-22

Production Method 8

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 9

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 10

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 11

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 12

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 13

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 14

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 15

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 16

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 17

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 18

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

1,5-Dinitroanthraquinone Raw materials

1,5-Dinitroanthraquinone Preparation Products

1,5-Dinitroanthraquinone Suppliers

Amadis Chemical Company Limited
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(CAS:82-35-9)1,5-Dinitroanthraquinone
Order Number:A856301
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):177.0/554.0
Email:sales@amadischem.com

Additional information on 1,5-Dinitroanthraquinone

Recent Advances in the Study of 1,5-Dinitroanthraquinone (CAS: 82-35-9) in Chemical Biology and Pharmaceutical Research

1,5-Dinitroanthraquinone (CAS: 82-35-9) is a nitro-substituted anthraquinone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its distinctive nitro groups at the 1 and 5 positions of the anthraquinone backbone, exhibits unique chemical and biological properties that make it a promising candidate for various therapeutic and industrial applications. Recent studies have explored its potential as an anticancer agent, a photosensitizer, and a precursor for the synthesis of more complex bioactive molecules.

One of the most notable advancements in the study of 1,5-Dinitroanthraquinone is its role in anticancer research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent apoptosis. The study also highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a feature that is highly desirable in anticancer drug development.

In addition to its anticancer properties, 1,5-Dinitroanthraquinone has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). A recent study in the European Journal of Pharmaceutical Sciences reported that the compound's nitro groups enhance its light absorption properties, making it an efficient generator of singlet oxygen under specific wavelengths of light. This property is particularly valuable in PDT, where the controlled generation of cytotoxic species can be used to treat localized tumors and infections. The study also explored the compound's stability and biocompatibility, which are critical factors for its clinical translation.

Another area of interest is the use of 1,5-Dinitroanthraquinone as a building block for the synthesis of more complex molecules. Researchers have successfully functionalized the anthraquinone backbone to create derivatives with improved pharmacological profiles. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of 1,5-Dinitroanthraquinone derivatives with enhanced solubility and bioavailability. These derivatives were evaluated for their antimicrobial activity, with several compounds showing promising results against drug-resistant bacterial strains.

Despite these advancements, challenges remain in the development and application of 1,5-Dinitroanthraquinone. Issues such as its relatively low solubility in aqueous media and potential toxicity at higher doses need to be addressed. Ongoing research is focused on optimizing the compound's physicochemical properties through structural modifications and formulation strategies. For example, nanoparticle-based delivery systems are being explored to improve its bioavailability and reduce off-target effects.

In conclusion, 1,5-Dinitroanthraquinone (CAS: 82-35-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and diverse applications make it a valuable subject of study, with potential implications for cancer therapy, photodynamic therapy, and antimicrobial drug development. Future research should focus on addressing the current limitations and further elucidating its mechanisms of action to fully realize its therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82-35-9)1,5-Dinitroanthraquinone
A856301
Purity:99%/99%
Quantity:25g/100g
Price ($):177.0/554.0
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